![molecular formula C11H19N5O2 B2754370 Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate CAS No. 1932802-68-0](/img/structure/B2754370.png)
Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Crystal Structure Analysis
Research by Weber et al. (1995) delves into the crystal structure of a closely related compound, demonstrating the significance of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate. This study underscores the compound's complex crystallographic features, including its all-cis trisubstituted pyrrolidin-2-one structure and intramolecular hydrogen bonding, which are pivotal for understanding molecular interactions and stability (Weber, Ettmayer, Hübner, & Gstach, 1995).
Lithiation and Substitution Reactions
Smith et al. (2013) demonstrated the controlled lithiation of N-(pyridin-3-ylmethyl)carbamate derivatives, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, using tert-butyllithium. This process facilitates the creation of substituted derivatives through reactions with various electrophiles, showcasing the compound's utility in synthetic chemistry for functional group manipulation and molecular diversity (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Hydrogen Bonding and Molecular Orientation
Baillargeon, Lussier, and Dory (2014) studied crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate to understand hydrogen bonding and molecular orientation. This research emphasizes the role of hydrogen bonds and molecular dipoles in dictating the structural arrangement and interaction of molecules, contributing to the design of materials with desired physical properties (Baillargeon, Lussier, & Dory, 2014).
Photoredox-Catalyzed Reactions
Wang et al. (2022) explored the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the creation of 3-aminochromones. This work highlights the compound's role in photocatalyzed reactions, enabling the efficient synthesis of valuable heterocyclic compounds under mild conditions (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Asymmetric Synthesis
Chung et al. (2005) described an asymmetric synthesis approach using a nitrile anion cyclization strategy to create N-tert-butyl disubstituted pyrrolidines. This methodology underscores the compound's utility in achieving high enantiomeric excesses and yields, facilitating the production of chiral molecules for pharmaceutical and material sciences (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Future Directions
- Winter, M., Brodd, R.J. What are batteries, fuel cells, and supercapacitors? Chem. Rev. 104, 4245–4270 (2004) .
- Nitta, N., Wu, F., Lee, J.T., Yushin, G. Li-ion battery materials: present and futureMater. Today. 18, 252–264 (2015) .
- Huang, B., Li, X., Wang, Z., Guo, H., Shen L., Wang, J. A comprehensive study on electrochemical performance of Mn-surface-modified LiNi0.8Co0.15Al0.05O2 synthesized by an in situ oxidizing-coating methodJ. Power Sources 252, 200–207 (2014) .
- Theodore, A.M. Progress into lithium-ion battery researchJ. Chem. Res. 47, 1–9 (2023) .
- Azemtsop, M.T. PhD dissertation: Ionic liquid-based solid polymer electrolytes for supercapacitor application. Sharda University. (2021) .
- Liu, X., Zhu, X., Pan, D. Solutions for the problems of silicon–carbon anode materials for lithium-ion batteriesR. Soc. open sci. 5, 172370 (2018) . 7
properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)14-8-6-12-7-9(8)16-5-4-13-15-16/h4-5,8-9,12H,6-7H2,1-3H3,(H,14,17)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZMSUFLEKXRMA-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate |
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